molecular formula C32H26N2O3S B296915 2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide

2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide

Cat. No.: B296915
M. Wt: 518.6 g/mol
InChI Key: IWLCPTFBFCSFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzyl group, a phenylsulfonyl group, and a biphenyl group, all attached to a benzamide core. Its intricate structure makes it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Benzyl(phenylsulfonyl)amine: This step involves the reaction of benzylamine with phenylsulfonyl chloride under basic conditions to form benzyl(phenylsulfonyl)amine.

    Coupling with Biphenyl-2-ylbenzamide: The benzyl(phenylsulfonyl)amine is then coupled with biphenyl-2-ylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzyl group can be reduced to form the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[benzyl(phenylsulfonyl)amino]benzamide: Lacks the biphenyl group, making it less complex.

    N-(biphenyl-2-yl)benzamide: Lacks the benzyl(phenylsulfonyl)amino group, resulting in different chemical properties.

    Benzyl(phenylsulfonyl)amine: A simpler structure without the benzamide core.

Uniqueness

2-[benzyl(phenylsulfonyl)amino]-N-[1,1'-biphenyl]-2-ylbenzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications and makes it a valuable compound for research and development.

Properties

Molecular Formula

C32H26N2O3S

Molecular Weight

518.6 g/mol

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C32H26N2O3S/c35-32(33-30-22-12-10-20-28(30)26-16-6-2-7-17-26)29-21-11-13-23-31(29)34(24-25-14-4-1-5-15-25)38(36,37)27-18-8-3-9-19-27/h1-23H,24H2,(H,33,35)

InChI Key

IWLCPTFBFCSFGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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